4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride
Description
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (CAS: 2059948-88-6) is a piperazine-containing benzoic acid derivative with the molecular formula C₁₃H₂₀Cl₂N₄O₂. Its structure features a benzoic acid core linked via an ethylamino spacer to a piperazine ring, which is protonated as a dihydrochloride salt. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies due to its ability to modulate solubility and bioavailability .
Key characteristics:
- Molecular weight: 359.23 g/mol (free base: 286.33 g/mol + 2HCl).
- Applications: Building block for drug discovery, particularly in kinase inhibitors and GPCR-targeted molecules .
- Synthesis: Typically prepared via nucleophilic substitution or amide coupling reactions involving piperazine derivatives and functionalized benzoic acids.
Properties
IUPAC Name |
4-(2-piperazin-1-ylethylamino)benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRANHTXVFSUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride typically involves the reaction of 4-aminobenzoic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride exhibits various biological activities , making it a candidate for therapeutic applications. Some notable activities include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus.
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a subject of interest in oncology research.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Interaction Studies
Interaction studies focus on the binding affinity of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride to various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.
Binding Affinity Studies
Research has identified several targets for this compound, including:
- Receptors : It may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways could provide therapeutic benefits in conditions like cancer and neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations can influence biological activity:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-(Piperazin-1-yl)benzoic acid dihydrochloride | Piperazine directly attached to benzoic acid | Lacks ethyl chain; potential different activity profile |
| 4-{[2-(Morpholino)ethyl]amino}benzoic acid dihydrochloride | Morpholine instead of piperazine | May exhibit different receptor interactions |
| 4-{[2-(N-Methylpiperidinyl)ethyl]amino}benzoic acid dihydrochloride | N-Methylpiperidine as substituent | Potentially altered pharmacokinetics due to methylation |
This table illustrates how structural differences can lead to variations in therapeutic potential and biological effects.
Case Studies
Several studies have evaluated the efficacy of compounds similar to 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride:
- Antitumor Activity Study : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting that modifications can enhance therapeutic efficacy.
- Neuroimaging Applications : Research on piperazine derivatives indicated their utility as ligands for positron emission tomography (PET), providing insights into neurological applications.
Mechanism of Action
The mechanism of action of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride can be contextualized against related piperazine- and benzoic acid-containing compounds. Below is a comparative analysis:
Structural and Functional Comparisons
Key Insights
Bioactivity :
- Levocetirizine dihydrochloride exhibits potent antihistaminic activity due to its carboxylate group and aromatic substituents, enabling strong H1 receptor binding . In contrast, the target compound lacks such substituents, limiting direct receptor interaction but enhancing versatility as a synthetic intermediate .
- Cetirizine ethyl ester dihydrochloride serves as a prodrug, with esterification improving membrane permeability compared to the parent carboxylic acid .
Fmoc-protected piperazine derivatives (CAS 180576-05-0) are critical in peptide synthesis, where the Fmoc group enables temporary amine protection .
Physicochemical Properties: The ethylamino linker in the target compound provides conformational flexibility, whereas methylene linkers (e.g., in CAS 514209-40-6) restrict rotation, affecting binding pocket compatibility . Dihydrochloride salts (common in all compounds) enhance aqueous solubility, crucial for in vivo administration .
Research Findings and Trends
Synthetic Utility: The target compound’s ethylamino-piperazine motif is frequently employed in kinase inhibitor development (e.g., ALK and EGFR inhibitors), where modular substitution allows tuning of selectivity .
Trends in Piperazine Derivatives :
Biological Activity
4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride is a benzoic acid derivative characterized by its molecular formula and a molecular weight of 322.23 g/mol. This compound features a piperazine moiety, which is known for its diverse biological activities, making it a subject of interest in pharmaceutical research and development.
- Molecular Formula :
- Molecular Weight : 322.23 g/mol
- IUPAC Name : 4-((2-(piperazin-1-yl)ethyl)amino)benzoic acid dihydrochloride
- CAS Number : 2059948-88-6
Biological Activity
Research has shown that 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride exhibits various biological activities, including:
- Antiproliferative Activity : Studies have indicated that compounds with similar structures can inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens such as Candida albicans and Aspergillus niger .
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways, including neurolysin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure and other physiological functions .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Binding Affinity : In silico studies suggest that 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride binds effectively to various receptors and enzymes, enhancing its therapeutic potential .
- Protein Degradation Pathways : The compound may promote the activity of proteasome and autophagy pathways, which are essential for cellular homeostasis and the degradation of damaged proteins .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several benzoic acid derivatives, including 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro assays were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, supporting its use in treating infections .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride:
| Compound Name | Antiproliferative Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Moderate | Yes | No |
| Compound B | High | Moderate | Yes |
| 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride | High | Yes | Yes |
Q & A
Q. What advanced purification techniques are optimal for isolating trace impurities in batch synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
